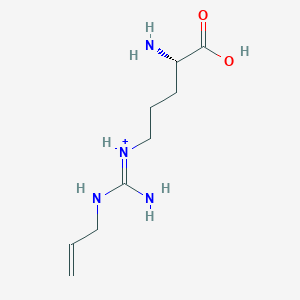

5-N-Allyl-arginine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N4O2+ |

|---|---|

Molecular Weight |

215.27 g/mol |

IUPAC Name |

[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium |

InChI |

InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |

InChI Key |

ZPQWZDPOLXVMOU-ZETCQYMHSA-O |

Isomeric SMILES |

C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N |

Canonical SMILES |

C=CCNC(=[NH+]CCCC(C(=O)O)N)N |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Methodologies for 5 N Allyl Arginine

Evolution of Synthetic Routes for N-Substituted Arginines

The synthesis of N-substituted arginines has evolved to provide a range of analogs for various research applications. A common and effective strategy involves the guanylation of the side-chain amino group of ornithine or its derivatives. uantwerpen.be This approach allows for the introduction of diverse substituents onto the guanidino moiety. The development of various guanylating agents has been central to this evolution, enabling the creation of arginine mimetics with altered basicity, and steric and electronic properties. rsc.org

Early methods for creating substituted guanidines often faced challenges related to reaction conditions and substrate scope. researchgate.net More recent advancements have focused on developing milder and more efficient protocols. For instance, the use of activated thiourea (B124793) intermediates has provided a high-yielding and concise methodology for preparing NG-substituted L-arginine analogues suitable for solid-phase peptide synthesis (SPPS). acs.org This method involves the conversion of the thiourea intermediate to the desired L-arginine analogue under mild conditions, followed by the removal of any protecting groups. acs.org

Furthermore, the development of arginine analogues has extended to the synthesis of non-natural structures with unique properties, such as those with increased lipophilicity or those incorporating functionalities for bioorthogonal conjugation. nih.govnih.gov These synthetic endeavors often require a sophisticated use of protecting group strategies to ensure regioselectivity and compatibility with peptide synthesis protocols. The evolution of these synthetic routes has significantly expanded the toolbox for chemists to probe the function of arginine in biological systems. rsc.orgrsc.org

Efficient Preparation of 5-N-Allyl-arginine from L-Ornithine

A notably efficient and practical synthesis of NG-allyl-(L)-arginine (a common nomenclature for this compound) has been developed, starting from L-ornithine. tandfonline.comtandfonline.com This method offers a significant improvement over previous routes, providing the target compound in high yield and purity. tandfonline.com

A key component of this efficient synthesis is the use of a specific guanylating agent, 1H-Pyrazole-N-allyl-1-carboxamidine. tandfonline.com This reagent is itself synthesized from allylamine (B125299) and cyanogen (B1215507) bromide, followed by reaction with pyrazole (B372694). tandfonline.com The reaction of L-ornithine with 1H-pyrazole-N-allyl-1-carboxamidine hydrochloride facilitates the direct formation of the NG-allyl-guanidino group on the side chain of ornithine. tandfonline.comtandfonline.com This approach is a testament to the utility of substituted 1H-pyrazole-1-carboxamidines in preparing more complex substituted guanidines, including pharmacologically relevant arginine derivatives. tandfonline.com The use of pyrazole-based carboxamidines as guanylating agents is a well-established technique in peptide and medicinal chemistry. sigmaaldrich.com5z.com

The synthesis of this compound has been optimized to achieve high yields. In a reported procedure, the reaction of L-ornithine with 1H-pyrazole-N-allyl-1-carboxamidine resulted in a 70% yield of the final product. tandfonline.comtandfonline.com This improved synthesis avoids the need for more cumbersome and lower-yielding steps. A significant advantage of this method is the ability to directly isolate the product as a crystalline salt from the reaction mixture, which simplifies the purification process and avoids the need for ion-exchange chromatography to separate the product from unreacted ornithine. tandfonline.com The reaction is reported to be specific and essentially complete, even with only a modest excess of the guanylating reagent. tandfonline.com

Table 1: Key Reagents and Yields in the Synthesis of this compound from L-Ornithine

| Starting Material | Guanylating Agent | Key Reaction Step | Reported Yield | Reference |

| L-Ornithine | 1H-Pyrazole-N-allyl-1-carboxamidine | Guanylation of δ-amino group | 70% | tandfonline.comtandfonline.com |

Guanylation Reactions Utilizing 1H-Pyrazole-N-allyl-1-carboxamidine

Integration of Allyl Protecting Groups in Peptide Synthesis Strategies

The allyl group is a valuable protecting group in peptide synthesis due to its unique cleavage conditions, which provide orthogonality to other commonly used protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). google.compeptide.com This orthogonality is crucial for the selective deprotection of specific functional groups during the synthesis of complex peptides, such as those containing modified arginine residues. google.comnih.gov

Allyl protecting groups, such as allyloxycarbonyl (Aloc) for amines and allyl esters for carboxylic acids, are stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups. google.compeptide.com The removal of allyl groups is typically achieved under mild, neutral conditions using a noble metal catalyst, most commonly a palladium(0) complex like tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. google.comgoogle.com This selective deprotection allows for on-resin modifications, such as cyclization or the introduction of other functional groups, without affecting other protected parts of the peptide. nih.gov The development of automated methods for allyl deprotection has further streamlined its use in solid-phase peptide synthesis. google.com

The synthesis of peptides containing arginine analogues, including those with N-substitutions, is a growing area of research aimed at developing peptides with enhanced biological activity or stability. researchgate.net The incorporation of these analogues into peptide chains often utilizes standard solid-phase peptide synthesis (SPPS) methodologies. researchgate.net The choice of protecting groups for the guanidino function of the arginine analogue is critical for successful synthesis. For instance, in the synthesis of peptides with short-chain arginine analogs, different combinations of protecting groups like bis-Boc or a mixed Pbf/Boc protection have been found to be optimal depending on the specific analog. The ability to synthesize and incorporate a wide variety of arginine analogues into peptides opens up possibilities for structure-activity relationship (SAR) studies and the design of novel peptide-based therapeutics. rsc.orgresearchgate.net

Table 2: Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Reference |

| tert-Butyloxycarbonyl | Boc | Moderate Acid (e.g., TFA) | Fmoc, Allyl | google.compeptide.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Moderate Base (e.g., Piperidine) | Boc, Allyl | google.compeptide.com |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst + scavenger | Boc, Fmoc | google.com |

| Allyl ester | OAll | Pd(0) catalyst + scavenger | Boc, Fmoc | peptide.com |

Enzymology and Mechanism of Action of 5 N Allyl Arginine

Direct Interaction with Nitric Oxide Synthase (NOS) Isoforms

5-N-Allyl-arginine interacts directly with the active site of nitric oxide synthase isoforms. nih.gov This interaction is multifaceted, leading to both reversible inhibition and time-dependent inactivation of the enzyme. acs.org

This compound has been identified as a competitive and reversible inhibitor of neuronal nitric oxide synthase (nNOS). abcam.com This means it competes with the natural substrate, L-arginine, for binding to the active site of the enzyme. nih.gov The inhibition is reversible, indicating that the compound can dissociate from the enzyme, allowing the enzyme to regain its activity. abcam.com Studies with bovine brain nNOS have determined its inhibitory constant (Ki) to be approximately 2.1 µM. acs.org This competitive inhibition is a key aspect of its pharmacological profile, as nNOS is involved in various neurological functions. nih.gov

In addition to its role as a reversible inhibitor, this compound also acts as a time-dependent inactivator of nNOS. acs.org This inactivation process is dependent on the presence of oxygen and the cofactor NADPH, indicating that enzymatic turnover is required for inactivation to occur. acs.org The inactivation follows pseudo-first-order kinetics. For bovine nNOS, the inactivation parameters have been determined, with a KI of 470 nM and a maximal rate of inactivation (kinact) of 0.05 min⁻¹ at 0°C. nih.gov The presence of the substrate L-arginine can protect the enzyme from this inactivation. acs.org Furthermore, Nω-allyl-Nω-hydroxy-L-arginine, a potential intermediate, has also been shown to be a time-dependent inactivator of nNOS. acs.org

Under specific enzymatic conditions, this compound can also function as a substrate for nNOS. medchemexpress.com In this catalytic process, the enzyme oxidizes this compound, leading to the formation of L-arginine, acrolein, and water. medchemexpress.com This dual functionality as both an inhibitor and a substrate highlights the complex chemical interactions occurring within the active site of the NOS enzyme.

Time-Dependent Inactivation Kinetics of NOS Enzymes by this compound

Elucidation of Reaction-Based Inactivation Mechanisms

The inactivation of NOS by this compound is a reaction-based process, where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that then inactivates the enzyme. nih.gov

During the inactivation of nNOS by this compound, the heme prosthetic group of the enzyme is modified. acs.org Spectrophotometric and HPLC analysis have revealed the formation of four distinct modified heme species. acs.org Interestingly, studies using radiolabeled this compound (Nω-allyl-[14C]-L-arginine and Nω-[3H]allyl-L-arginine) showed that while no radioactivity from the arginine portion was bound to the inactivated enzyme, approximately 0.9 equivalents of the tritium-labeled allyl group were attached to the isolated heme. acs.org This indicates that the allyl moiety is transferred to the heme group during the inactivation process. The partition ratio, which describes the number of turnover events leading to product release versus the number of events leading to inactivation, is a critical parameter in understanding mechanism-based inhibitors. For L-NMA, a related inhibitor, the partition ratio for L-citrulline and NO formation to inactivation is about 100:1 for iNOS and nNOS. nih.gov

Deuterium (B1214612) isotope effect studies have been employed to further investigate the mechanism of nNOS oxidation of this compound and its hydroxylated intermediate, Nω-allyl-Nω-hydroxy-L-arginine. researchgate.net These studies involve replacing specific hydrogen atoms with deuterium and observing the effect on the reaction rate. Such experiments provide valuable insights into the bond-breaking steps of the catalytic mechanism. The oxidation of both this compound and Nω-allyl-Nω-hydroxy-L-arginine by nNOS has been a subject of these mechanistic studies. acs.org

Interactive Data Tables

Table 1: Inhibitory and Inactivation Parameters of this compound for nNOS

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Ki (Competitive Inhibition) | 2.1 µM | Bovine Brain nNOS | acs.org |

| KI (Inactivation) | 470 nM | Bovine nNOS | nih.gov |

Table 2: Products of this compound Metabolism by nNOS

| Product | Role | Reference |

|---|---|---|

| L-Arginine | Released Product | medchemexpress.com |

| Acrolein | Released Product | medchemexpress.com |

| Water | Released Product | medchemexpress.com |

Analysis of Enzymatic Byproducts and Partition Ratios in NOS Catalysis

Molecular Basis of Enzyme-Ligand Recognition

The interaction between an enzyme and its ligand is a fundamental process in biochemistry, governed by the specific three-dimensional structures of both molecules. In the context of Nitric Oxide Synthase (NOS) and its inhibitor, this compound, the molecular recognition is a finely tuned interplay of structural features and intermolecular forces.

The introduction of an N-allyl group to the guanidino moiety of arginine significantly influences its binding affinity to Nitric Oxide Synthase (NOS). While L-arginine, the natural substrate, binds to all NOS isoforms, modifications to its structure, such as the addition of an allyl group, can alter this interaction. The guanidinium (B1211019) group of L-arginine is crucial for binding, forming a strong hydrogen-bonding network within the active site of NOS. nih.gov Specifically, two nitrogens of the guanidine (B92328) moiety interact with a conserved carboxylate of a glutamate (B1630785) residue (Glu597 in human nNOS) via a bifurcated salt-bridge. nih.gov

The presence of the N-allyl group on the guanidino nitrogen of this compound introduces a hydrocarbon moiety that can affect the binding affinity. nih.gov While many L-arginine derivatives with alkylated guanidine groups exhibit NOS inhibitory activity, the specific nature of the alkyl group is critical. nih.gov The binding pocket for the non-reactive guanidinium nitrogen of L-arginine is relatively intolerant to significant changes in size or hydrogen bonding properties. nih.gov Therefore, the allyl group, with its specific size and potential for different interactions, modulates the binding affinity. This modification is a key factor in the compound's behavior as a reaction-based inactivator of iNOS and nNOS, in addition to its role as a nonselective competitive inhibitor. nih.gov

The affinity of various guanidines and N-hydroxyguanidines for inducible NOS (iNOS) has been studied, revealing that monosubstituted guanidines generally have affinities close to their corresponding N-hydroxyguanidines. nih.gov For alkylguanidines, the length of the alkyl chain plays a role, with a butyl chain showing strong affinity. nih.gov This suggests that the hydrophobic nature and length of the substituent on the guanidino group are important determinants of binding.

The binding of this compound to the active site of NOS involves a series of non-covalent interactions. The active site of NOS isoforms contains a binding pocket specifically adapted for L-arginine. nih.gov Key interactions include hydrogen bonds between the guanidinium group of the ligand and a conserved glutamate residue, as well as an interaction with the amide carbonyl of a tryptophan residue. nih.gov The α-amino group of the arginine backbone also forms a hydrogen bond with a heme propionate. nih.gov

The binding of different ligands can induce distinct conformational states in the enzyme. For instance, the binding of N-alkyl-N'-hydroxyguanidine compounds to neuronal NOS (nNOS) has been shown to result in different binding modes within the substrate-binding pocket, providing insights into the catalytic mechanism. wsu.edu This highlights the importance of the ligand's structure in dictating the conformational dynamics of the enzyme. The dynamic nature of these interactions is crucial for both substrate turnover and inhibitor binding. acs.org

Structural Impact of the N-Allyl Guanidino Moiety on Enzyme Binding Affinity

Comparative Analysis with Other L-Arginine-Derived Enzyme Inhibitors

A variety of L-arginine derivatives have been synthesized and studied as NOS inhibitors, each with distinct properties. Comparing this compound to these other inhibitors provides valuable insights into the structure-activity relationships that govern NOS inhibition.

Alkylated arginines represent a significant class of NOS inhibitors, but subtle changes in the alkyl substituent can lead to major differences in selectivity and mechanism of inhibition. nih.gov For example, Nω-propyl-L-arginine (L-NPLA) is a reversible inhibitor with a strong preference for nNOS, while also having the potential to act as a reaction-based inactivator for this isoform. nih.gov In contrast, Nω-cyclopropyl-L-arginine acts as a nonselective competitive inhibitor of all NOS isoforms. nih.gov

This compound, being a stoichiometric isomer of Nω-cyclopropyl-L-arginine, exhibits a different inhibitory profile. It acts as a nonselective competitive inhibitor but also causes reaction-based inactivation of iNOS and nNOS. nih.gov This dual mechanism distinguishes it from many other alkylated arginines. Nω-propargyl-L-arginine, for instance, functions solely as a potent nonselective competitive inhibitor. nih.gov These differences underscore how the electronic and steric properties of the alkyl group dictate the inhibitor's interaction with the enzyme and its subsequent mechanism of action.

The selectivity of these inhibitors is a critical aspect. While some, like L-NPLA, show a preference for a specific isoform, others, like this compound, are nonselective. nih.gov This lack of selectivity can be attributed to the high degree of conservation in the L-arginine binding site across the different NOS isoforms. nih.gov

| Inhibitor | Inhibition Mechanism | Selectivity |

| This compound | Competitive, Reaction-based inactivation (iNOS, nNOS) nih.gov | Nonselective nih.gov |

| Nω-propyl-L-arginine (L-NPLA) | Reversible, Reaction-based inactivation (nNOS) nih.gov | nNOS preference nih.gov |

| Nω-cyclopropyl-L-arginine | Competitive nih.gov | Nonselective nih.gov |

| Nω-propargyl-L-arginine | Competitive nih.gov | Nonselective nih.gov |

The interactions between L-arginine-derived inhibitors and NOS can be either non-covalent or covalent. Non-covalent interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, are responsible for the initial binding of the inhibitor to the active site and are characteristic of competitive inhibitors. mhmedical.com These interactions are reversible, allowing the inhibitor to dissociate from the enzyme. quora.com

In the case of this compound, the initial binding is non-covalent and competitive with the natural substrate, L-arginine. nih.gov However, its ability to cause reaction-based inactivation of iNOS and nNOS suggests that a subsequent covalent modification of the enzyme may occur. nih.gov This type of inhibition, also known as suicide inhibition, involves the enzyme processing the inhibitor to a reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation. quora.com

This contrasts with purely non-covalent inhibitors like Nω-cyclopropyl-L-arginine. nih.gov The nature of the interaction—whether it remains non-covalent or proceeds to a covalent modification—is a key determinant of the inhibitor's potency and duration of action. The ability of this compound to undergo enzymatic oxidation to form a reactive radical species is likely the basis for its mechanism-based inactivation of certain NOS isoforms. nih.gov

| Compound | Primary Interaction Type | Notes |

| L-Arginine | Non-covalent | Natural substrate, reversible binding. nih.gov |

| This compound | Non-covalent and Covalent | Initial competitive binding followed by reaction-based inactivation (iNOS, nNOS). nih.gov |

| Nω-cyclopropyl-L-arginine | Non-covalent | Acts as a competitive inhibitor. nih.gov |

| Nω-nitro-L-arginine (L-NNA) | Non-covalent | Time-dependent binding to eNOS and nNOS with slow reversal. nih.gov |

Biological Context and Modulatory Effects of 5 N Allyl Arginine

Influence on Nitric Oxide Production and Downstream Signaling

Nitric oxide (NO) is a critical signaling molecule involved in a vast array of physiological processes, including neurotransmission, immune responses, and the regulation of vascular tone. nih.gov The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to NO and L-citrulline. nih.govfrontiersin.org There are three main isoforms of NOS: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). nih.gov The regulation of these enzymes is a key area of research, and arginine analogs like 5-N-Allyl-arginine have proven to be instrumental in these investigations.

Regulation of Cellular and Enzymatic Nitric Oxide Levels by this compound

This compound, also known as Nω-allyl-L-arginine, functions as an inhibitor of nitric oxide synthase. nih.govtandfonline.comtandfonline.com Research has shown that it acts as a reaction-based inactivator of both iNOS and nNOS, in addition to being a nonselective competitive inhibitor of all NOS isoforms. nih.gov This dual mechanism of action distinguishes it from other arginine derivatives. As a competitive inhibitor, it vies with the natural substrate, L-arginine, for binding to the active site of the enzyme. nih.gov As a reaction-based inactivator, it is processed by the enzyme to a reactive species that then covalently modifies and inactivates the enzyme. nih.gov

The inhibitory potency of this compound has been a subject of detailed study. For instance, it has been reported to be a potent irreversible inhibitor of the inducible murine macrophage nitric oxide synthase. tandfonline.com The inhibition of NOS activity by this compound directly leads to a reduction in the cellular production of nitric oxide. nih.gov This modulation of NO levels is a critical aspect of its biological effect, as the availability of NO is a rate-limiting factor in its signaling cascades. nih.govnih.gov

Impact on Nitric Oxide-Dependent Physiological Pathways

The reduction in nitric oxide production by this compound has significant consequences for NO-dependent physiological pathways. One of the most well-characterized roles of NO is in the cardiovascular system, where it acts as a potent vasodilator. ahajournals.orgnih.gov NO produced by eNOS in the vascular endothelium diffuses to adjacent smooth muscle cells, where it activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. ahajournals.orgsigmaaldrich.com This cascade ultimately results in smooth muscle relaxation and vasodilation. sigmaaldrich.com By inhibiting NOS, this compound can attenuate these vasodilator responses. nih.gov

Furthermore, nitric oxide is a key signaling molecule in the nervous and immune systems. nih.gov In the brain, NO functions as a neurotransmitter, while in the immune system, it is produced by macrophages and plays a role in host defense. frontiersin.orgdrugbank.com The inhibition of nNOS and iNOS by this compound can therefore impact neuronal signaling and immune responses, respectively. The ability to modulate these pathways makes this compound a valuable research tool for understanding the multifaceted roles of nitric oxide in health and disease. nih.govtandfonline.com

Interplay with Arginine Metabolic Enzymes Beyond NOS

The metabolism of arginine is a complex network of pathways, with nitric oxide synthase being just one of several enzymes that utilize this amino acid as a substrate. nih.govfrontiersin.org Other key enzymes in this metabolic web include arginase, which catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). frontiersin.orgoatext.com The interplay between NOS and arginase is of particular interest as they compete for the same substrate, L-arginine. frontiersin.orgnedp.comgd3services.com

Computational and Experimental Exploration of Arginase Interactions with this compound

Computational studies, such as molecular docking, have been employed to investigate the interaction of this compound with arginase. oatext.com These studies predict the binding affinity and orientation of the inhibitor within the enzyme's active site. In one such study modeling the arginase from Helicobacter pylori, this compound was included in a panel of arginine analogs to be docked into the enzyme's active site. oatext.com The results of these computational explorations provide insights into the structural basis of inhibitor binding and can guide the design of more potent and selective inhibitors. oatext.comsci-hub.seresearchgate.net

Contributions to Understanding Overall Arginine Metabolism Regulation

Furthermore, the availability of intracellular arginine is a key regulatory point. nih.gov This is influenced by cellular uptake, protein breakdown, and the activity of enzymes that both synthesize and consume arginine. nih.govembopress.org Inhibitors such as this compound provide a means to perturb this delicate balance and observe the downstream consequences, thereby elucidating the intricate regulatory mechanisms that govern arginine homeostasis. nih.gov Another enzyme that indirectly regulates NO production is dimethylarginine dimethylaminohydrolase (DDAH), which degrades endogenous NOS inhibitors. acs.org

Research into Related Biological Activities of Guanidine-Containing Compounds

The guanidine (B92328) group is a key structural feature of this compound and a wide range of other biologically active molecules. nih.govsci-hub.seresearchgate.net This functional group is responsible for the high basicity of these compounds and their ability to form multiple hydrogen bonds, which is crucial for their interaction with biological targets. sci-hub.semdpi.com

Research into guanidine-containing compounds has revealed a broad spectrum of pharmacological activities. nih.govresearchgate.net These include applications as inhibitors of enzymes such as NOS and arginase, as well as agents acting on the central nervous system, anti-inflammatory agents, and antidiabetic agents. nih.govsci-hub.se The development of novel guanidine-containing molecules is an active area of medicinal chemistry, with the aim of creating new therapeutic agents with improved potency and selectivity. nih.govresearchgate.netmdpi.com The synthesis and biological evaluation of novel guanidino sugars, for instance, have identified compounds with selective inhibitory activity against acetylcholinesterase. chemrxiv.org

Table 1: Investigated Arginine Analogs and their Reported Interactions

| Compound Name | Primary Target Enzyme(s) | Reported Effect(s) |

|---|---|---|

| This compound | Nitric Oxide Synthase (NOS) | Reaction-based inactivator of iNOS and nNOS; nonselective competitive inhibitor. nih.gov |

| Nω-propyl-L-arginine | Nitric Oxide Synthase (NOS) | Reversible inhibition with a preference for nNOS. nih.gov |

| Nω-cyclopropyl-L-arginine | Nitric Oxide Synthase (NOS) | Nonselective competitive inhibitor. nih.gov |

| Nω-propargyl-L-arginine | Nitric Oxide Synthase (NOS) | Potent nonselective competitive inhibitor. nih.gov |

| N5-(1-iminoethyl)-L-ornithine | Nitric Oxide Synthase (NOS) | Potent nonselective competitive inhibitor. nih.gov |

| Ornithine | Arginase | Potent competitive inhibitor. oatext.com |

| nor-Valine | Arginase | Non-competitive inhibitor. oatext.com |

Insights from Supramolecular Photosensitizers with L-Arginine Functionalization

The functionalization of supramolecular photosensitizers with L-arginine has emerged as a promising strategy in the development of advanced therapeutic agents, particularly for photodynamic therapy (PDT) in cancer treatment. rsc.orgrsc.org These complex systems leverage the unique properties of L-arginine to enhance the efficacy and delivery of photosensitizers, which are molecules that generate cytotoxic reactive oxygen species (ROS) upon light activation. rsc.org

A notable example involves an L-arginine-functionalized pillar rsc.orgarene-based supramolecular photosensitizer, which is constructed through host-guest interactions. rsc.orgresearcher.life This system can self-assemble into nano-micelles, facilitating the effective delivery and selective release of the photosensitizer and other therapeutic agents within cancer cells. rsc.orgresearcher.life In vitro studies have demonstrated that such nanoparticles exhibit excellent cancer cell membrane disruption and ROS generation properties, suggesting a synergistic enhancement of therapeutic effectiveness. rsc.orgresearcher.life

The mechanism behind the enhanced therapeutic effect often involves a multi-pronged attack on cancer cells. The L-arginine component can contribute to the disruption of cancer cell membranes. rsc.org Concurrently, the photosensitizer component, upon light irradiation, generates ROS, which induces oxidative stress and leads to cell death. rsc.orgnih.gov In some advanced systems, the ROS produced can further react with the L-arginine moiety to generate nitric oxide (NO), a signaling molecule with its own anticancer properties. nih.govrsc.org This cascade of events, combining PDT with NO gas therapy, can lead to a more potent antitumor effect. nih.govrsc.org

The design of these supramolecular structures is critical to their function. For instance, a system co-encapsulating the photosensitizer indocyanine green (ICG) and L-arginine within poly(lactic-glycolic acid) (PLGA) nanoparticles, which are then loaded into a thermosensitive hydrogel, has been developed. acs.org This hybrid delivery system allows for injectable, localized, and sustained release of the therapeutic agents. acs.org The ROS generated by ICG under near-infrared (NIR) light not only induces apoptosis in cancer cells but also oxidizes L-arginine to produce NO. acs.org This NO can then be further oxidized by ROS to form peroxynitrite anions (ONOO⁻), which can degrade the tumor's extracellular matrix, further enhancing the therapeutic outcome. acs.org

Below is a table summarizing key research findings on L-arginine functionalized supramolecular photosensitizers:

Table 1: Research Findings on L-Arginine Functionalized Supramolecular Photosensitizers| System | Key Components | Mechanism of Action | Therapeutic Application |

|---|---|---|---|

| LAP5⊃NBSPD | L-arginine-functionalized pillar rsc.orgarene (LAP5), Photosensitizer (NBSPD) | Self-assembles into nano-micelles; cancer cell membrane disruption; ROS generation. rsc.orgrsc.orgresearcher.life | Enhanced cancer therapeutic effectiveness. rsc.orgrsc.orgresearcher.life |

| IA-PEP | PEGylated indocyanine green (photosensitizer), L-Arginine, Polyphosphazene nano-vesicles | Ternary synergistic treatment: NO therapy, photodynamic therapy (PDT), and mild-temperature photothermal therapy (MPTT) under laser irradiation. nih.gov | Complete tumor elimination in xenograft mouse models. nih.gov |

| Arg-ZnPc | Zinc phthalocyanine (B1677752) (photosensitizer), L-Arginine | Under laser irradiation, generates ROS for PDT and oxidizes L-arginine to release NO, leading to the formation of highly lethal ONOO⁻. rsc.org | Cascade and synergistic NO/PDT antitumor therapy. rsc.org |

| PLGA@ICG@L-Arg/Gel | Indocyanine green (ICG), L-Arginine, PLGA nanoparticles, Thermosensitive hydrogel | ROS produced by ICG under NIR light induces apoptosis and oxidizes L-arginine to generate NO. Further oxidation of NO to ONOO⁻ degrades tumor extracellular matrix. acs.org | Cascade cancer photodynamic-NO therapy with promoted collagen depletion in tumor tissues. acs.org |

Aminoguanidine (B1677879) Derivatives and Diverse Biological Activities

Aminoguanidine derivatives, which share the guanidine group with this compound, represent a class of compounds with a broad spectrum of biological activities. bohrium.comijisrt.com This structural feature is often associated with their therapeutic potential, and extensive research has been conducted to explore their efficacy as antimicrobial, anticancer, and antioxidant agents. bohrium.comnih.gov

In the realm of antimicrobial activity, aminoguanidine derivatives have shown significant promise. nih.gov For instance, novel aminoguanidine derivatives incorporating 1,2,4-triazol moieties have demonstrated strong in vitro antibacterial activity against a variety of bacterial strains, including multi-drug resistant ones. The mechanism of action for some of these compounds involves the permeabilization of bacterial membranes, leading to morphological changes and rapid bacterial death. Similarly, tetralone derivatives containing an aminoguanidinium moiety have been synthesized and shown to be effective against ESKAPE pathogens and clinically resistant Staphylococcus aureus. mdpi.com

The anticancer properties of aminoguanidine derivatives have also been a subject of intense investigation. bohrium.comresearchgate.net Researchers have synthesized and evaluated aminoguanidine structures combined with a thiazole (B1198619) ring, which have exhibited promising antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and U87-MG (glioblastoma). bohrium.comresearchgate.net Some of these compounds are also reported to have DNA cleavage properties. bohrium.comresearchgate.net Furthermore, aminoguanidine hydrazone derivatives have been studied for their antineoplastic profiles, with some showing significant antiproliferative activity against human kidney cancer cells. researchgate.net The proposed mechanism for some of these derivatives involves interaction with DNA, potentially through intercalation. researchgate.net

Beyond antimicrobial and anticancer effects, aminoguanidine derivatives have also been explored for their antioxidant and immunosuppressive properties. researchgate.netnih.gov Certain aminoguanidine hydrazone derivatives have demonstrated considerable radical scavenging activity. researchgate.net Additionally, some synthesized derivatives of amino-, nitroamino-, and diaminoguanidine (B1197381) have exhibited strong immunosuppressive and cytostatic activities. nih.gov

The following table provides an overview of the diverse biological activities reported for various aminoguanidine derivatives:

Table 2: Diverse Biological Activities of Aminoguanidine Derivatives| Derivative Class | Modification | Reported Biological Activity |

|---|---|---|

| Aminoguanidine with 1,2,4-triazol moieties | Incorporation of 1,2,4-triazol moieties | Antibacterial against various strains, including multi-drug resistant bacteria; antifungal. nih.gov |

| Aminoguanidine with thiazole ring | Combination with a thiazole ring | Antiproliferative against cancer cell lines (A549, MCF-7, U87-MG); antimicrobial; antioxidant; DNA cleavage. bohrium.comresearchgate.net |

| Aminoguanidine hydrazone derivatives | Formation of hydrazones with various aromatic moieties | Antioxidant; antiproliferative against human kidney cancer cells; DNA interaction. researchgate.net |

| Tetralone aminoguanidinium derivatives | Combination with a tetralone structure | Antibacterial against ESKAPE pathogens and resistant S. aureus. mdpi.com |

| Amino-, nitroamino-, and diaminoguanidine derivatives | Various substitutions | Immunosuppressive and cytostatic activities. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-arginine |

| Indocyanine green (ICG) |

| Peroxynitrite (ONOO⁻) |

| Nitric Oxide (NO) |

| Aminoguanidine |

| 1,2,4-triazol |

| Thiazole |

| Tetralone |

| Amino-, nitroamino-, and diaminoguanidine |

| LAP5⊃NBSPD |

| IA-PEP |

| Arg-ZnPc |

Advanced Research Methodologies Applied to 5 N Allyl Arginine Studies

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are foundational for the verification of the molecular structure and purity of synthesized 5-N-Allyl-arginine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound in solution. ethernet.edu.et One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides primary data on the chemical environment of hydrogen and carbon atoms. The complexity of modern organic compounds often necessitates the use of two-dimensional (2D) NMR techniques for complete structural assignment. ipb.pt

For this compound, ¹H NMR would identify characteristic signals for the protons of the allyl group, the arginine backbone, and the guanidinium (B1211019) moiety. mdpi.com Spin-spin coupling patterns observed in these spectra help establish connectivity between adjacent, non-equivalent nuclei. libretexts.org Further confirmation is achieved using ¹³C NMR, which provides the number of distinct carbon environments. ipb.pt

Advanced 2D NMR experiments are employed for a definitive structural map:

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling correlations, mapping the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms, linking the proton and carbon skeletons.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, which is critical for confirming stereochemistry and conformational details. ipb.pt

Table 1: Expected NMR Data Characteristics for this compound

| Technique | Information Provided | Relevance to this compound Structure |

| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. | Confirms presence of key functional groups like the allyl (vinyl and allylic protons) and amino acid backbone. |

| ¹³C NMR | Chemical shifts of unique carbon atoms. | Verifies the carbon skeleton, including the carbonyl, guanidinium, and aliphatic carbons. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Establishes the precise bonding arrangement, confirming the attachment of the allyl group to the guanidinium nitrogen. |

Mass Spectrometry (MS) for Product Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and elemental composition. nist.gov For this compound, high-resolution mass spectrometry (HRMS) is employed to confirm its chemical formula (C₉H₁₉N₄O₂⁺) by providing a highly accurate mass measurement. nih.gov

The derivatization of amino acids can be used to produce stable products suitable for analysis by gas chromatography-mass spectrometry (GC-MS), which reveals specific fragmentation patterns useful for structural elucidation. nist.gov In modern proteomics and chemical biology, liquid chromatography-mass spectrometry (LC-MS) is frequently used to identify and quantify arginine-containing peptides and their modified forms. nih.govacs.orgacs.org Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion, generating a characteristic spectrum of daughter ions that serves as a structural fingerprint, confirming the identity of the compound and assessing its purity in a sample. nih.govwipo.int

Table 2: Mass Spectrometric Properties of this compound

| Property | Value | Source | Significance |

| Molecular Formula | C₉H₁₉N₄O₂⁺ | nih.gov | Defines the elemental composition. |

| Average Molecular Weight | 215.27 g/mol | nih.gov | Calculated from the natural isotopic abundance of the elements. |

| Monoisotopic Mass | 215.15080086 Da | nih.gov | The exact mass of the molecule with the most abundant isotopes; used for high-resolution mass confirmation. |

X-ray Crystallography and Structural Biology Investigations

X-ray crystallography provides atomic-resolution three-dimensional structures of molecules, offering unparalleled insight into stereochemistry, conformation, and intermolecular interactions. azolifesciences.com

While a crystal structure for free this compound is not prominently reported, this technique has been successfully applied to related arginine compounds and derivatives. acs.orgnih.gov Such an analysis for this compound would unambiguously confirm its absolute stereochemistry and reveal its preferred conformation and hydrogen-bonding patterns in the crystalline form.

To understand how this compound functions as an enzyme inhibitor, co-crystallization studies are performed. This involves crystallizing the target enzyme—in this case, nitric oxide synthase (NOS)—while it is bound to the inhibitor. universiteitleiden.nl Analyzing the resulting X-ray structure of the enzyme-inhibitor complex reveals the precise interactions that govern binding and inhibition.

A notable example is the crystal structure of the neuronal nitric oxide synthase (nNOS) oxygenase domain in complex with this compound (PDB ID: 1K2S). nih.gov This structure provides a detailed snapshot of the inhibitor within the enzyme's active site. nih.gov It shows how the guanidinium group of the inhibitor mimics the natural substrate, L-arginine, by forming critical hydrogen bonds with active site residues, while the allyl group occupies a specific pocket, contributing to the compound's inhibitory mechanism. These structural insights are invaluable for understanding the basis of inhibition and for the rational design of new, more potent inhibitors.

Table 3: Co-crystallization Data for nNOS Bound to this compound

| Parameter | Details |

| PDB ID | 1K2S |

| Enzyme | Neuronal Nitric Oxide Synthase (nNOS) Oxygenase Domain |

| Ligand | This compound (Code: ARV) |

| Method | X-ray Diffraction |

| Significance | Reveals the binding mode of the inhibitor in the enzyme's active site, showing key hydrogen bonds and hydrophobic interactions that are crucial for its inhibitory function. |

Single-Crystal X-ray Diffraction for Compound Structure Resolution

Kinetic and Mechanistic Enzymology Assays

Enzymology assays are essential for quantifying the potency of an inhibitor and elucidating its mechanism of action. frontiersin.org These studies measure the rate of the enzymatic reaction under various conditions, both in the absence and presence of the inhibitor.

For this compound, kinetic studies have demonstrated that it is a potent inhibitor of nitric oxide synthase (NOS) isoforms. tandfonline.com It functions through a dual mechanism: it acts as a nonselective competitive inhibitor for all NOS isoforms, meaning it competes with the natural substrate, L-arginine, for binding to the active site. nih.gov Additionally, it serves as a mechanism-based or "suicide" inactivator for neuronal NOS (nNOS) and inducible NOS (iNOS). nih.govacs.org This means that the enzyme processes this compound, generating a reactive intermediate that then forms a covalent bond with the enzyme, leading to its irreversible inactivation. cdnsciencepub.com The potency of inhibition is often quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).

Table 4: Reported Kinetic and Mechanistic Data for this compound

| Enzyme Target | Mechanism of Inhibition | Kinetic Parameter | Source |

| Inducible Murine Macrophage NOS | Irreversible Inhibitor | Kᵢ = 3.4 µM | tandfonline.com |

| Neuronal NOS (nNOS) | Competitive Inhibition & Reaction-based Inactivation | - | nih.gov |

| Inducible NOS (iNOS) | Competitive Inhibition & Reaction-based Inactivation | - | nih.gov |

Quantitative Determination of Inhibition Constants (Ki) and Inactivation Parameters (kinact)

A fundamental aspect of characterizing any enzyme inhibitor is the quantitative determination of its binding affinity and, in the case of irreversible or mechanism-based inhibitors, its rate of inactivation. For this compound, these parameters have been elucidated, revealing its dual nature as both a competitive reversible inhibitor and a time-dependent inactivator of neuronal nitric oxide synthase (nNOS).

Nω-allyl-L-arginine has been identified as a competitive reversible inhibitor of bovine brain nitric oxide synthase (nNOS). In addition to its reversible inhibitory activity, it also acts as a time-dependent inactivator of the enzyme. nih.gov The inhibition constants (Ki) and inactivation parameters (kinact) quantify these distinct modes of action. Specifically, for bovine nNOS, this compound exhibits a Ki of 200 nM and a kinact of 0.05 min⁻¹ at 0°C. nih.gov These values are crucial for understanding the potency and mechanism of inhibition, indicating a high affinity for the enzyme's active site and a measurable rate of enzyme inactivation.

| Parameter | Value | Enzyme Source | Reference |

|---|---|---|---|

| Ki (Inhibition Constant) | 200 nM | Bovine nNOS | nih.gov |

| kinact (Inactivation Rate) | 0.05 min-1 | Bovine nNOS | nih.gov |

Monitoring Product Formation and Substrate Conversion

To fully understand the interaction between an inhibitor and its target enzyme, it is essential to monitor the formation of any products and the conversion of the substrate. Studies on this compound have revealed that it is not merely an inhibitor but also a substrate for nNOS, undergoing enzymatic transformation.

The inactivation of nNOS by Nω-allyl-L-arginine is a process that requires redox chemistry. acs.org During its interaction with nNOS, this compound is metabolized, leading to the formation of specific products. The identified products of this enzymatic reaction are L-arginine, acrolein, and water (H₂O). medchemexpress.com This indicates that the enzyme processes the allyl group of the molecule. The formation of these products is a key piece of evidence in elucidating the mechanism-based inactivation, where the enzyme catalyzes the conversion of the inhibitor into a reactive species that then leads to inactivation.

Chemiluminescence-Based Assays for Enzyme Activity and Inhibition Kinetics

Chemiluminescence-based assays offer a highly sensitive and reproducible method for studying enzyme activity and inhibition kinetics, providing an alternative to traditional radiolabeled assays. capes.gov.brnih.gov This technique is particularly well-suited for monitoring nitric oxide (NO) production, the primary function of NOS.

The principle of this assay lies in the rapid and quantitative reaction of NO with a chemiluminescent agent, such as ozone or luminol, which produces light that can be detected by a luminometer. The intensity of the light emitted is directly proportional to the amount of NO produced by the enzyme. For inhibition studies, the assay measures the decrease in NO production in the presence of an inhibitor like this compound. By measuring the rate of NO formation at various substrate and inhibitor concentrations, key kinetic parameters such as the inhibition constant (Ki) and the maximal rate of inactivation (kinact) can be determined. capes.gov.brnih.gov This method is advantageous due to its high sensitivity, real-time monitoring capabilities, and avoidance of radioactive materials. capes.gov.br While specific studies detailing the use of this method for this compound are not prevalent in the provided context, the methodology has been successfully used to estimate inhibitory parameters for a range of competitive antagonists and mechanism-based inactivators of NOS. capes.gov.brnih.gov

Computational Biochemistry and Molecular Modeling

Computational approaches have become indispensable in modern drug discovery and mechanistic enzymology. For this compound and related molecules, these methods provide atomic-level insights that are often inaccessible through experimental techniques alone.

Ligand Docking and Molecular Dynamics Simulations of this compound with Target Proteins

Ligand docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of small molecules to their protein targets. tandfonline.comtjnpr.org These methods have been applied to understand the interactions of arginine-based inhibitors with NOS isoforms.

Ligand docking predicts the preferred orientation of a molecule like this compound when it binds to the active site of NOS. researchgate.netresearchgate.net The process involves generating a multitude of possible binding poses and scoring them based on factors like steric complementarity and electrostatic interactions. This can reveal key interactions, such as hydrogen bonds and salt bridges, between the inhibitor and active site residues like the conserved glutamate (B1630785). nih.gov

Molecular dynamics simulations build upon the static picture from docking by simulating the movement of atoms in the protein-ligand complex over time. tandfonline.comrsc.org These simulations can reveal the dynamic stability of the binding pose, conformational changes in the protein upon inhibitor binding, and the role of water molecules in mediating interactions. acs.org For arginine analogues, MD simulations can help to understand the subtle differences in binding that contribute to isoform selectivity. acs.org

Quantum Mechanical Approaches for Reaction Pathway Prediction in NOS Catalysis

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed to study the details of chemical reactions, including those catalyzed by enzymes like NOS. acs.orgresearchgate.net These approaches are particularly useful for understanding the mechanism-based inactivation caused by this compound, which involves the formation and reaction of transient, highly reactive species.

QM methods can model the electronic rearrangements that occur during the enzymatic reaction, allowing for the calculation of reaction energy barriers and the structures of transition states. acs.org For the NOS-catalyzed oxidation of L-arginine, QM/MM studies have been crucial in elucidating the mechanism of oxygen activation and the subsequent steps leading to NO formation. sci-hub.st By applying these methods to this compound, researchers can predict the likely pathway of its enzymatic conversion, including the steps leading to the formation of acrolein and the species responsible for heme modification and enzyme inactivation. nih.gov

In Silico Screening and Design of Related Arginine Analogues

In silico screening and computational design are integral parts of modern drug discovery, enabling the rapid evaluation of large virtual libraries of compounds and the rational design of new, more potent, and selective inhibitors. tandfonline.comresearchgate.net The development of NOS inhibitors has greatly benefited from these approaches.

Virtual screening involves docking large libraries of compounds into the active site of a target protein to identify potential hits. tandfonline.com This has been used to discover novel scaffolds for nNOS inhibitors. yok.gov.tr Building on the knowledge of the structure-activity relationships of known inhibitors like this compound, new analogues can be designed in silico. nih.govresearchgate.net For example, modifications to the alkyl group or other parts of the arginine scaffold can be explored computationally to predict their effect on binding affinity and selectivity for different NOS isoforms. This rational design process helps to prioritize the synthesis of the most promising candidates, thereby accelerating the development of new therapeutic agents.

Isotopic Tracing and Labeling Methodologies

Isotopic tracing is a powerful technique in biochemistry and pharmacology used to track the metabolic fate of molecules and to unravel the mechanisms of enzyme-catalyzed reactions. This methodology involves the use of isotopically labeled compounds, where one or more atoms are replaced by a heavier, non-radioactive (stable) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H).

The key principle lies in the ability to distinguish the labeled molecules from their unlabeled counterparts using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing a labeled substrate into a biological system (e.g., cell culture, purified enzyme assay), researchers can follow the incorporation of the isotope into various products, providing direct evidence of metabolic pathways and reaction mechanisms.

Application of Stable Isotopes for Mechanistic Elucidation of Enzymatic Reactions

The application of stable isotopes to study enzymatic reactions provides invaluable insights into several key aspects of the catalytic mechanism. While no specific data exists for this compound, the study of enzymes that metabolize its parent compound, L-arginine, offers a clear framework for how such investigations would be conducted.

General Principles and Hypothetical Application to this compound:

Identifying Metabolic Products: If this compound were to be studied, it could be synthesized with a ¹³C or ¹⁵N label in its allyl group or arginine backbone. When introduced to an enzyme or cell system, any resulting metabolites would also carry this isotopic label, allowing for their confident identification via mass spectrometry. This would confirm whether this compound is a substrate for a particular enzyme and what products are formed.

Tracing Atom Transfer: Isotopic labels can pinpoint the origin and destination of specific atoms within a reaction. For instance, in the context of nitric oxide synthase (NOS), which uses L-arginine as a substrate, ¹⁵N labeling of the guanidino group of arginine was crucial in proving that this specific nitrogen atom is the source of nitric oxide (NO). A similar experiment with ¹⁵N-labeled this compound could determine if it also serves as a NO donor and from which nitrogen atom the NO is derived.

Kinetic Isotope Effects (KIEs): The rate of a chemical reaction can be affected by isotopic substitution at a position involved in bond breaking or formation during the rate-determining step. By comparing the reaction rates of an unlabeled substrate with a deuterated (²H-labeled) substrate, researchers can infer which C-H bond cleavage is kinetically significant. For an enzyme acting on this compound, deuterating specific positions on the allyl group or the arginine backbone could help elucidate the chemical steps of the enzymatic conversion.

Illustrative Data from Arginine Metabolism Studies:

To demonstrate the power of this technique, the following table summarizes findings from studies on L-arginine metabolism, which could hypothetically be adapted for this compound research.

| Isotopically Labeled Substrate | Enzyme/System Studied | Key Finding | Significance for Mechanistic Elucidation |

| L-[guanidino-¹⁵N₂]arginine | Nitric Oxide Synthase (NOS) | The ¹⁵N label was detected in nitric oxide (NO). | Confirmed the guanidino group of arginine as the direct source of the nitrogen atom in NO. |

| L-[U-¹³C₆]arginine | Arginase | ¹³C label was traced to urea (B33335) and ornithine. | Demonstrated the cleavage of arginine into its constituent products by arginase. |

| L-[¹⁵N₂]arginine | In vivo human studies | Traced the conversion of arginine to citrulline. | Quantified the flux through the nitric oxide pathway. |

These examples from the broader study of arginine metabolism highlight the types of detailed mechanistic questions that can be answered using stable isotope tracing. While the scientific community has not yet published such studies on this compound, these established methodologies provide a clear roadmap for future research into its enzymatic interactions and metabolic fate.

Theoretical Implications and Future Research Trajectories

Conceptual Advancement in Enzyme Inactivation Mechanisms

5-N-Allyl-arginine has been instrumental in advancing our understanding of enzyme inactivation, particularly concerning nitric oxide synthase (NOS). It acts as a competitive reversible inhibitor and a time-dependent inactivator of neuronal nitric oxide synthase (nNOS). acs.org The inactivation process is dependent on the presence of O2 and NADPH, indicating that redox chemistry is a crucial component of the mechanism. acs.org

Research has shown that during the inactivation of nNOS by this compound, the heme group of the enzyme is modified. acs.org Interestingly, it is only the allyl portion of the this compound molecule that binds to the heme, while the arginine part does not. acs.org This specific interaction leads to the formation of four distinct modified heme species. acs.org This finding provides a more nuanced view of mechanism-based enzyme inactivators (MBEIs), which are inactive compounds converted into reactive species by the target enzyme's own catalytic process. akavatx.com The study of such mechanisms, where a specific part of the inactivator molecule is responsible for the modification, offers a deeper insight into the design of highly selective enzyme inhibitors. acs.orgakavatx.com

Further investigations into similar compounds, like Nω-propyl-L-arginine, which also inactivates nNOS, have shown that the double bond of the allyl group in this compound is not essential for the inactivation mechanism. acs.org This suggests that the alkyl group itself plays a key role in the process. Such discoveries challenge previous assumptions and refine our models of enzyme-inhibitor interactions, paving the way for the rational design of more potent and specific inactivators.

Role of this compound as a Chemical Tool for Biological Probes

The unique properties of this compound make it a valuable chemical tool for developing biological probes. Biological probes are essential for studying the function and activity of proteins and other biomolecules within their native cellular environment. nih.govacs.org The ability of this compound to selectively target and modify nNOS allows researchers to investigate the specific roles of this enzyme in various physiological and pathological processes.

The development of probes based on arginine derivatives is a growing area of research. nih.gov These probes can be designed to be "activity-based," meaning they covalently bind to the active site of a target enzyme, providing a direct readout of its catalytic activity. acs.org The specific modification of the nNOS heme by the allyl group of this compound provides a clear example of how a targeted covalent modification can be used to study enzyme function. acs.org

Furthermore, the synthesis of various arginine derivatives allows for the creation of a diverse toolkit of probes. mdpi.com For instance, by attaching fluorescent tags or other reporter molecules to an arginine scaffold, researchers can visualize the localization and activity of target enzymes in living cells. beilstein-journals.org The insights gained from the mechanism of this compound can inform the design of new probes with improved selectivity and functionality, not just for NOS isoforms but for other arginine-binding proteins as well.

Emerging Directions in the Design of Arginine-Based Modulators

The study of this compound contributes to the broader field of designing arginine-based modulators for various therapeutic and research applications. Arginine and its derivatives are involved in a multitude of biological processes, making them attractive scaffolds for drug design. nih.gov The design of these modulators often involves mimicking the structure of arginine to achieve high affinity and specificity for the target protein. acs.org

One emerging trend is the development of modulators that target protein arginine methyltransferases (PRMTs), enzymes that play a crucial role in gene regulation and have been implicated in cancer. nih.gov The design of inhibitors for these enzymes often involves creating molecules that mimic the arginine substrate. acs.org The knowledge gained from how this compound interacts with nNOS can provide valuable principles for designing modulators for other arginine-utilizing enzymes.

Another direction is the creation of arginine-based peptides and peptidomimetics. nih.gov These molecules can be designed to have high target specificity and improved stability compared to small molecules. nih.gov The insights into the importance of specific chemical groups, such as the allyl group in this compound, can guide the modification of these peptides to enhance their therapeutic properties. The goal is to develop modulators that can precisely control the activity of specific enzymes or protein-protein interactions, leading to more effective and less toxic therapies.

Potential for Advancing Understanding of Nitric Oxide Homeostasis

This compound's ability to selectively inhibit nNOS provides a powerful tool to dissect the complex processes of nitric oxide (NO) homeostasis. acs.org NO is a critical signaling molecule involved in numerous physiological functions, including neurotransmission, immune responses, and vascular regulation. nih.govmdpi.com The production of NO is tightly controlled by different isoforms of nitric oxide synthase (NOS), and dysregulation of NO levels is associated with various diseases. nih.gov

The availability of intracellular arginine is a key factor in regulating NO synthesis. nih.govportlandpress.com By acting as a competitive inhibitor, this compound directly probes the arginine-binding site of nNOS, providing insights into the dynamics of substrate competition and enzyme regulation. acs.org This knowledge is essential for understanding how cells control NO production in response to various stimuli and how this process is altered in disease states. Ultimately, a better understanding of NO homeostasis can lead to new therapeutic strategies for a wide range of conditions, from cardiovascular disease to cancer. mdpi.comnih.gov

Opportunities for Sustainable Synthesis of Complex Arginine Derivatives

The development of compounds like this compound also highlights the need for and opportunities in the sustainable synthesis of complex arginine derivatives. Traditional chemical synthesis methods often rely on harsh reagents and generate significant waste. rsc.org There is a growing emphasis on developing "green" synthesis methods that are more environmentally friendly. researchgate.net

Enzymatic synthesis is one promising approach. academie-sciences.fr Enzymes can catalyze reactions with high specificity and under mild conditions, reducing the need for protecting groups and minimizing byproducts. For example, enzymes can be used for the acylation of arginine derivatives to create novel compounds. academie-sciences.fr Another sustainable strategy involves using amino acids like arginine as starting materials for greener excipients in drug delivery systems. researchgate.net

Furthermore, the synthesis of arginine derivatives can be optimized to improve yields and reduce environmental impact. mdpi.com This includes exploring alternative solvents and reagents that are less hazardous and more easily recyclable. rsc.org The development of efficient and sustainable methods for producing complex arginine derivatives is not only economically beneficial but also crucial for advancing research and therapeutic applications in a responsible manner. As the demand for novel arginine-based modulators and probes grows, so will the importance of these sustainable synthetic approaches.

Historical Trajectory and Evolution of Research

Early Investigations into Arginine-Based NOS Inhibitors

The discovery that nitric oxide (NO) is a crucial signaling molecule in the cardiovascular, nervous, and immune systems spurred significant efforts to find specific inhibitors for the enzymes that produce it, Nitric Oxide Synthases (NOS). nih.gov Historically, the first compounds developed as NOS inhibitors were simple derivatives and close analogues of L-arginine, the natural substrate for NOS. nih.govresearchgate.net

Initial investigations in the late 1980s and early 1990s identified N-monomethyl-L-arginine (L-NMMA) as the first prototype inhibitor. nih.govresearchgate.net L-NMMA, a naturally occurring compound, acts as a competitive inhibitor for all NOS isoforms. nih.govresearchgate.net Following this, other simple arginine derivatives were synthesized and studied, including the widely used Nω-nitro-L-arginine (L-NNA) and its methyl ester, L-NAME. nih.govnih.gov These first-generation inhibitors were instrumental as pharmacological tools to study the physiological and pathophysiological roles of NO. researchgate.netahajournals.org

However, a major limitation of these early inhibitors was their lack of selectivity among the three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). core.ac.uk This non-specificity posed a significant challenge, as inhibiting the constitutive eNOS and nNOS could lead to undesirable side effects, while the primary therapeutic target was often the inducible iNOS, which is implicated in inflammatory conditions. researchgate.netcore.ac.uk These early compounds, while potent, laid the groundwork for a decades-long search for isoform-selective inhibitors. nih.govnih.gov

Table 1: Characteristics of Early Arginine-Based NOS Inhibitors

| Compound | Common Abbreviation | Inhibition Mechanism | Selectivity | Key Historical Significance |

|---|---|---|---|---|

| NG-monomethyl-L-arginine | L-NMMA | Competitive; can be a reaction-based inhibitor for iNOS and nNOS. nih.gov | Non-specific. nih.govcore.ac.uk | One of the first recognized endogenous NOS inhibitors; used in early clinical studies. researchgate.netnih.govresearchgate.net |

| NG-nitro-L-arginine | L-NNA | Initially seen as competitive, with time-dependent binding to eNOS and nNOS. nih.gov | Shows some minor selectivity for nNOS and eNOS over iNOS. nih.gov | One of the first synthetic, potent NOS inhibitors developed in the early 1990s. nih.gov |

| NG-nitro-L-arginine methyl ester | L-NAME | Acts as a prodrug, hydrolyzed by cellular esterases to L-NNA. nih.govmdpi.com | Non-specific, similar to L-NNA. core.ac.uk | Widely used in in-vivo studies due to increased bioavailability compared to L-NNA. nih.govresearchgate.net |

| N5-(1-iminoethyl)-L-ornithine | L-NIO | Potent, non-selective competitive inhibitor; may cause reaction-based inactivation of nNOS. nih.gov | Non-selective. nih.gov | An early arginine analogue based on substituting the guanidinium (B1211019) group. nih.gov |

Evolution of Synthesis Techniques for Arginine Analogues

The quest for more potent and isoform-selective NOS inhibitors drove the evolution of synthetic chemistry focused on modifying the L-arginine scaffold. Early methods often involved a trial-and-error approach, substituting different parts of the arginine molecule. nih.gov As the understanding of the NOS active site grew, more rational design strategies, including computer-aided drug design, were employed. nih.govresearchgate.net

A key development was the synthesis of higher L-Nω-alkylated arginines in the 1990s, which involved elongating the Nω-alkyl chain, sometimes with unsaturated or cyclic groups. nih.gov This class includes Nω-allyl-L-arginine, the subject of this article. A significant improvement in the synthesis of N-Allyl-(L)-Arginine was reported, which utilized the reaction of (L)-ornithine with 1H-pyrazole-N-allyl-1-carboxamidine, allowing for a facile isolation of the product in a 70% yield. tandfonline.comtandfonline.comcapes.gov.br This method represented a more efficient and practical route compared to earlier preparations which involved reacting allylamine (B125299) with cyanogen (B1215507) bromide to form allylcyanamide, followed by condensation with pyrazole (B372694) and subsequent reaction with L-ornithine. tandfonline.com

Other synthetic strategies for arginine analogues that have been developed over the years include:

Schiff Base Formation: The condensation of L-arginine with various aromatic aldehydes to create imine derivatives, which can be explored for different biological activities. farmaciajournal.comgychbjb.com

Acylation: Modification of the α-amino group of L-arginine esters with long-chain fatty acid chlorides to produce cationic surfactants with potential microbicidal properties. sapub.org

Guanidinylation of Ornithine: A common and powerful strategy involves using a protected ornithine precursor and adding a substituted guanidino group. This avoids the high basicity and challenges of directly modifying the existing guanidinium group of arginine. mdpi.com This approach is central to creating many arginine analogues, including N-Allyl-(L)-Arginine from L-ornithine. tandfonline.comtandfonline.com

Direct Modification: While challenging due to the high pKa of the guanidinium group, methods for the direct labeling and acylation of the arginine side chain in native peptides have been developed, often requiring strong, non-nucleophilic organic bases like Barton's base. nih.gov

These evolving techniques have enabled the creation of a vast library of arginine analogues, allowing researchers to probe the structural requirements for NOS inhibition and selectivity. researchgate.netjst.go.jp The synthesis of conformationally restricted analogues, such as those containing cyclopropyl (B3062369) rings, further demonstrated how subtle structural changes could significantly impact inhibitory potential and isoform selectivity. researchgate.net

Paradigm Shifts in Understanding Nitric Oxide Biology and Its Regulation

The scientific understanding of nitric oxide has undergone several profound paradigm shifts since its initial discovery. Originally identified as endothelium-derived relaxing factor (EDRF) in the 1980s, the realization that this factor was the simple, gaseous molecule NO was a landmark discovery, earning the Nobel Prize in 1998. glaucomahorizons.comkarger.com This shifted the perception of NO from a toxic atmospheric pollutant to a fundamental signaling molecule in physiology. eurekalert.orgki.se

Key shifts in understanding include:

From Single Function to Pleiotropic Regulator: Initially known for its role in vasodilation, research rapidly unveiled NO's multifaceted involvement in neurotransmission, immune responses, and cellular metabolism. nih.govkarger.comelsevier.es The identification of three distinct NOS isoforms (nNOS, iNOS, eNOS), each with unique localizations and regulatory mechanisms, was crucial to understanding how one molecule could have such diverse effects. karger.comguidetopharmacology.org

The Concentration-Dependent "Two-Faced" Role: A major paradigm shift occurred with the recognition that NO's effects are highly dependent on its concentration. nih.gov Low, physiological levels of NO, typically produced by constitutive enzymes (eNOS, nNOS), are generally protective, promoting cell survival and mediating normal signaling. elsevier.esnih.gov In contrast, high concentrations of NO, often generated by iNOS during an immune response, can be cytotoxic and contribute to pathological processes through the formation of reactive nitrogen species like peroxynitrite. nih.govahajournals.org This dual nature forced a re-evaluation of NO's role in diseases, where it can be both beneficial and detrimental. ahajournals.org

Rethinking the Signaling Mechanism: For decades, the prevailing hypothesis was that NO, as a gas, freely diffuses from its site of production to its target, the enzyme soluble guanylyl cyclase. eurekalert.orgki.se However, this model has been challenged due to the high reactivity and volatility of NO. eurekalert.org More recent research has proposed a new principle where NO may not act alone. One leading hypothesis suggests that NO bonds with a heme group to form a more stable compound, NO-ferroheme, which then acts as the true signaling substance that activates guanylyl cyclase. eurekalert.orgki.se

Beyond Endogenous Production: Traditionally, the focus was on NO produced enzymatically from L-arginine. However, it is now understood that dietary nitrate (B79036) and nitrite (B80452) can be converted to NO in the body, providing an alternative, NOS-independent pathway for NO generation. mdpi.com This has significant implications for diet and cardiovascular health.

These evolving paradigms highlight the complexity of NO biology and underscore the importance of developing specific regulatory tools, such as isoform-selective NOS inhibitors, to therapeutically modulate its intricate pathways. The continuous refinement of our understanding of NO regulation provides the essential context for the development and application of compounds like 5-N-Allyl-arginine.

Q & A

Q. What are the recommended protocols for synthesizing 5-N-Allyl-arginine with high purity, and how can reproducibility be ensured?

Methodological Answer:

- Synthesis Steps : Begin with arginine as the precursor, introducing the allyl group via nucleophilic substitution under controlled pH (8–9) and temperature (25–30°C). Use protecting groups (e.g., Fmoc) to prevent side reactions .

- Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients. Validate purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

- Reproducibility : Document reaction conditions (solvent, catalyst, stoichiometry) in detail. Share supplemental data (e.g., chromatograms, spectral peaks) to enable replication .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound in novel derivatives?

Methodological Answer:

- Primary Techniques : Use tandem mass spectrometry (MS/MS) to confirm molecular weight and fragmentation patterns. Pair with 2D NMR (COSY, HSQC) to resolve stereochemistry and allyl group positioning .

- Secondary Validation : X-ray crystallography for crystalline derivatives, or circular dichroism (CD) for chiral centers. Cross-validate results against computational models (e.g., DFT calculations) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

- In Vitro Models : Start with enzyme inhibition assays (e.g., nitric oxide synthase) using kinetic measurements. Include positive/negative controls (e.g., L-NAME) and triplicate runs .

- Dose-Response : Test a logarithmic concentration range (1 nM–100 µM). Use ANOVA to assess significance, reporting p-values and confidence intervals .

- Data Reporting : Adhere to NIH preclinical guidelines for transparency, including raw data in supplementary files .

Q. What stability factors must be considered when storing this compound for long-term studies?

Methodological Answer:

Q. How can researchers efficiently locate primary literature on this compound while avoiding unreliable sources?

Methodological Answer:

- Databases : Use PubMed, SciFinder, or Reaxys with keywords "this compound" AND "synthesis" OR "bioactivity." Filter by peer-reviewed journals and citations ≥10 .

- Source Evaluation : Prioritize studies with full experimental details, independent validation, and adherence to reporting standards (e.g., NIH guidelines) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Methodological Answer:

- Systematic Review : Compare experimental variables (cell lines, assay conditions, compound purity) using PRISMA guidelines. Perform meta-analysis to identify confounding factors .

- Replication Studies : Reproduce key experiments under standardized conditions. Use blinded analyses and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate results .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite with cryo-EM/X-ray structures of target proteins. Validate poses via molecular dynamics (MD) simulations (100 ns) .

- QM/MM Hybrids : Apply quantum mechanics/molecular mechanics to study electronic interactions (e.g., hydrogen bonding with catalytic residues) .

Q. How can synthesis yields of this compound be optimized without compromising stereochemical purity?

Methodological Answer:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for allylation efficiency. Optimize ligand ratios (e.g., PPh₃) to minimize racemization .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress. Terminate reactions at 90% conversion to avoid byproduct formation .

Q. What methodologies address contradictory spectroscopic data in structural elucidation of this compound analogs?

Methodological Answer:

Q. How should long-term stability studies be designed to evaluate this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.